2-(4-Aminophenyl)succinic acid
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Overview
Description
2-(4-Aminophenyl)succinic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an aminophenyl group attached to a succinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)succinic acid typically involves the reaction of 4-nitrophenylsuccinic acid with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Nitrophenylsuccinic acid.
Reduction: Various amino derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
2-(4-Aminophenyl)succinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)succinic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their function. The succinic acid moiety can interact with enzymes and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the succinic acid moiety.
2-Aminophenylsuccinic acid: Similar structure but with the amino group in a different position.
4-Nitrophenylsuccinic acid: Precursor in the synthesis of 2-(4-Aminophenyl)succinic acid.
Uniqueness: this compound is unique due to the presence of both an aminophenyl group and a succinic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
2-(4-aminophenyl)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHXTNAFUFBEQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341264 |
Source
|
Record name | 2-(4-aminophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22511-21-3 |
Source
|
Record name | 2-(4-aminophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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